molecular formula C21H23N3O2 B11032915 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

Cat. No.: B11032915
M. Wt: 349.4 g/mol
InChI Key: PWYIOVDVZZTCEG-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide, also known by its chemical formula C27H25N3, belongs to the class of imidazole-containing compounds. Imidazoles are five-membered heterocyclic rings with three carbon atoms, two nitrogen atoms, and two double bonds.

Preparation Methods

Synthetic Routes:: The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide involves several steps. One common approach is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reaction of 1,3-benzothiazol-2-ylamine with an appropriate acid chloride or carboxylic acid. This method yields the desired compound in high yields under relatively mild conditions .

Industrial Production:: While industrial-scale production methods may vary, researchers have explored solution-based processes for synthesizing this compound. Optimization of reaction conditions and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactivity:: N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide undergoes various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituents can be introduced at specific positions.

Common Reagents and Conditions::

    HOBT: Used as a coupling reagent during synthesis.

    EDCl: Facilitates amide bond formation.

    Solvents: Commonly employed solvents include dichloromethane, DMF, or DMSO.

Major Products:: The major product is the target compound itself, which exhibits interesting properties in various applications.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide finds applications in:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is unique, other imidazole-containing compounds exist. Notable examples include benzimidazoles, benzofurans, and related derivatives.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide

InChI

InChI=1S/C21H23N3O2/c25-21(10-8-15-7-9-19-16(14-15)11-13-26-19)22-12-3-6-20-23-17-4-1-2-5-18(17)24-20/h1-2,4-5,7,9,14H,3,6,8,10-13H2,(H,22,25)(H,23,24)

InChI Key

PWYIOVDVZZTCEG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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